2-nitrophenyl 3-(1-naphthyl)acrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-nitrophenyl) (E)-3-naphthalen-1-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-19(24-18-11-4-3-10-17(18)20(22)23)13-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-13H/b13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBBVZVKLYBLSH-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)OC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)OC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Nitrophenyl 3 1 Naphthyl Acrylate
Regioselective and Stereoselective Synthesis Pathways
The synthesis of 2-nitrophenyl 3-(1-naphthyl)acrylate requires the precise assembly of its three key components: the 2-nitrophenol (B165410), the 1-naphthyl group, and the acrylate (B77674) backbone. The following sections detail plausible and established synthetic strategies for achieving this.
Esterification Approaches for the Acrylate Moiety
The final and crucial step in the synthesis of this compound is the formation of the ester linkage between 2-nitrophenol and 3-(1-naphthyl)acrylic acid. Several esterification methods can be employed, each with its own advantages in terms of mildness of reaction conditions and tolerance of functional groups.
One of the most effective methods for this transformation, especially when dealing with sterically hindered or sensitive substrates, is the Steglich esterification . nih.govorganic-chemistry.org This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, often in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.orgorganic-chemistry.org The reaction proceeds under mild, neutral conditions, which is advantageous for preventing side reactions involving the nitro group. nih.gov
The general mechanism involves the activation of the carboxylic acid (3-(1-naphthyl)acrylic acid) by DCC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with 2-nitrophenol, facilitated by DMAP which acts as an acyl transfer catalyst, to yield the desired ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org
A typical procedure would involve dissolving 3-(1-naphthyl)acrylic acid, 2-nitrophenol, and a catalytic amount of DMAP in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM). The solution is cooled, and DCC is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until completion. The precipitated DCU can be removed by filtration, and the final product is purified by column chromatography. organic-chemistry.org
| Reagent | Function | Typical Conditions |
| 3-(1-Naphthyl)acrylic acid | Carboxylic acid component | 1.0 equivalent |
| 2-Nitrophenol | Alcohol component | 1.0-1.2 equivalents |
| DCC or DIC | Coupling agent | 1.0-1.1 equivalents |
| DMAP | Catalyst | 0.1-0.2 equivalents |
| Dichloromethane (DCM) | Solvent | Anhydrous, room temp. |
An alternative approach is the reaction of 2-nitrophenol with 3-(1-naphthyl)acryloyl chloride . The acyl chloride can be prepared from 3-(1-naphthyl)acrylic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netresearchgate.netnih.gov The subsequent reaction of the acyl chloride with 2-nitrophenol, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct, would afford the target ester. This method is often high-yielding but can be less suitable for substrates with acid-sensitive functional groups.
Carbon-Carbon Bond Formation Strategies (e.g., Heck reactions, Michael additions precursors)
The synthesis of the precursor, 3-(1-naphthyl)acrylic acid, is a key step. This can be achieved through various carbon-carbon bond-forming reactions.
The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be used to form the carbon-carbon double bond in the acrylic acid moiety. organic-chemistry.orgnih.gov A plausible route involves the reaction of 1-bromonaphthalene (B1665260) or 1-iodonaphthalene (B165133) with acrylic acid or an acrylate ester (e.g., ethyl acrylate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov If an acrylate ester is used, a subsequent hydrolysis step is required to obtain the 3-(1-naphthyl)acrylic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and stereoselectivity, typically favoring the formation of the (E)-isomer. organic-chemistry.org
| Reaction Component | Example | Role |
| Aryl Halide | 1-Bromonaphthalene | Aryl source |
| Alkene | Ethyl acrylate | Acrylate source |
| Catalyst | Pd(OAc)₂ | Palladium source |
| Ligand | P(o-tol)₃ | Stabilizes catalyst, influences reactivity |
| Base | K₂CO₃, Et₃N | Neutralizes HX byproduct |
| Solvent | DMF, NMP | High-boiling polar aprotic solvent |
Another strategy involves the use of Michael addition chemistry to construct the carbon backbone. While not a direct route to the acrylate, it can be used to synthesize precursors. For instance, a Michael addition of a suitable nucleophile to a cinnamoyl derivative could be envisioned, followed by further transformations. However, for the direct synthesis of 3-(1-naphthyl)acrylic acid, the Heck reaction or related cross-coupling methods are generally more direct and efficient.
Introduction of the Nitrophenyl and Naphthyl Substituents
The nitrophenyl and naphthyl groups are typically introduced as pre-functionalized starting materials. 2-Nitrophenol is a commercially available reagent. The 1-naphthyl group is introduced via a starting material like 1-bromonaphthalene or 1-naphthaldehyde (B104281), depending on the chosen synthetic route for 3-(1-naphthyl)acrylic acid. For instance, a Wittig reaction between 1-naphthaldehyde and a phosphonium (B103445) ylide derived from a haloacetic acid ester would also yield the 3-(1-naphthyl)acrylate skeleton, which can then be hydrolyzed.
Catalysis in this compound Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its precursors. Both transition metal catalysis and organocatalysis offer powerful tools for the key bond-forming steps.
Transition Metal-Catalyzed Coupling Reactions
As mentioned previously, the Heck reaction is a prime example of a transition metal-catalyzed reaction that is central to the synthesis of the 3-(1-naphthyl)acrylic acid precursor. nih.gov Palladium catalysts are the most commonly used for this transformation. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst. The choice of phosphine ligands is critical in modulating the activity and stability of the palladium catalyst. researchgate.net
Recent advancements in Heck-type reactions include the use of more environmentally benign reaction media and the development of highly active and stable catalyst systems, including phosphine-free catalysts and palladium nanoparticles. organic-chemistry.org
Organocatalytic Systems for Asymmetric Synthesis
While the synthesis of racemic this compound can be achieved through the methods described above, the development of asymmetric syntheses to produce enantiomerically enriched forms could be of interest for specific applications. Organocatalysis provides a powerful platform for achieving high levels of stereocontrol without the need for transition metals. nih.gov
For instance, an asymmetric Michael addition to a suitable electrophile, catalyzed by a chiral amine or a squaramide-based catalyst, could be envisioned for the synthesis of a chiral precursor to 3-(1-naphthyl)acrylic acid. Furthermore, organocatalysts can be employed in esterification reactions. Chiral DMAP analogues or other nucleophilic catalysts could potentially be used to achieve a kinetic resolution of racemic 3-(1-naphthyl)acrylic acid during the esterification with 2-nitrophenol, although this would be a challenging transformation.
The development of organocatalytic methods for the synthesis of substituted aryl acrylates is an active area of research, and these strategies could potentially be adapted for the asymmetric synthesis of this compound. nih.govsci-hub.se
No Published Research Found for "this compound"
Following a comprehensive search of scientific literature and chemical databases, no specific research or data could be found for the chemical compound This compound . Extensive queries aimed at uncovering its synthesis, green chemistry applications, derivatization strategies, and chemical transformations yielded no results for this particular molecule.
The detailed outline provided, which includes sections on advanced synthetic methodologies, green chemistry principles in its synthesis, and specific chemical transformations of its acrylate, nitrophenyl, and naphthyl components, suggests an expectation of existing research on this compound. However, the scientific record does not appear to contain any studies focused on "this compound".
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Mechanistic Investigations and Reaction Dynamics of 2 Nitrophenyl 3 1 Naphthyl Acrylate
Photochemical Reaction Mechanisms of 2-Nitrophenyl 3-(1-Naphthyl)acrylate
The photochemical behavior of ortho-nitrobenzyl compounds is a well-established area of study. The core mechanism typically involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of transient species that dictate the final products.
Photoinduced Cleavage and Rearrangement Pathways (e.g., aci-nitro intermediates)
Upon absorption of UV light, the 2-nitrophenyl moiety in this compound is promoted to an excited state. Drawing parallels from extensive studies on similar 2-nitrobenzyl systems, the primary photochemical event is an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the nitro group. This process results in the formation of a transient aci-nitro intermediate, a key species in the photorelease mechanism.
Another potential pathway for the aci-nitro intermediate, particularly in the presence of water or other protic solvents, involves proton transfer steps that can lead to the formation of hydrated nitroso compounds. The balance between these competing decay pathways is highly dependent on the reaction environment.
Excited State Dynamics and Photophysical Processes (e.g., fluorescence quenching, intramolecular charge transfer)
The photophysical processes of this compound are governed by the interplay between the electron-withdrawing 2-nitrophenyl group and the electron-rich 1-naphthyl moiety, connected by the acrylate (B77674) bridge. Upon photoexcitation, several decay pathways for the excited state are possible, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay through intramolecular processes.
The presence of the nitroaromatic group is known to be an effective quencher of fluorescence. This quenching can occur via intersystem crossing (ISC) to a non-radiative triplet state. Furthermore, the "push-pull" nature of the molecule, with the naphthyl group acting as a potential electron donor and the nitrophenyl group as an electron acceptor, suggests the possibility of intramolecular charge transfer (ICT) upon excitation.
In such systems, an excited state with significant charge separation (an ICT state) can be formed. The stability and dynamics of this ICT state are highly sensitive to solvent polarity. In polar solvents, the ICT state is stabilized, which can lead to a red-shift in fluorescence emission and often promotes non-radiative decay pathways, further quenching the fluorescence. In some cases, structural rearrangements in the excited state, such as the formation of a twisted intramolecular charge transfer (TICT) state, can occur, providing a highly efficient non-radiative decay channel and leading to significant fluorescence quenching.
The photodynamics are complex, with ultrafast spectroscopy techniques being essential to resolve the lifetimes of the various excited states and intermediates, which can be on the femtosecond to nanosecond timescale.
Influence of Solvent and Environmental Factors on Photoreactivity
Solvent properties and the local microenvironment play a critical role in dictating the photoreactivity and photophysical pathways of molecules like this compound.
Solvent Polarity: As mentioned, solvent polarity has a profound effect on ICT and TICT states. Increasing solvent polarity can stabilize charge-separated states, influencing the energy barriers for different reaction pathways and altering the quantum yield of the photocleavage reaction. For instance, in related nitroaromatic compounds, solvent polarity can influence the competition between productive rearrangement pathways and non-productive decay channels.
Confinement: The spatial environment can also alter photochemical outcomes. Confinement within host molecules like cyclodextrins or octa acids can restrict conformational changes necessary for certain reaction pathways, potentially slowing down or inhibiting reactions, or even favoring alternative pathways that are less demanding in terms of space.
Thermal and Chemically-Initiated Reaction Mechanisms
Beyond photochemical reactions, the ester linkage in this compound makes it susceptible to chemically-initiated reactions, particularly nucleophilic attack at the carbonyl carbon.
Nucleophilic Acyl Substitution and Ester Hydrolysis Pathways
The most common thermal reaction for esters is hydrolysis, which can be catalyzed by acid or base. This is a classic example of nucleophilic acyl substitution .
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ion, a nucleophilic attack occurs at the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the leaving group, the 2-nitrophenoxide anion. The stability of the 2-nitrophenoxide anion, enhanced by the electron-withdrawing nitro group, makes it a relatively good leaving group, facilitating the reaction.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as a water molecule, can then attack the carbonyl carbon. Following proton transfer steps, the 2-nitrophenol (B165410) is eliminated, and the carboxylic acid is regenerated. This process is reversible.
The kinetics of these hydrolysis reactions can be monitored to determine rate constants under various conditions of temperature, pH, and solvent composition.
Radical Polymerization Mechanisms and Kinetics
The acrylate moiety of this compound is a vinyl group that is activated towards radical polymerization . The presence of the double bond allows it to act as a monomer.
The polymerization process is typically initiated by a radical species, which can be generated thermally from an initiator (like AIBN or benzoyl peroxide) or photochemically. The mechanism proceeds through the standard steps of radical polymerization:
Initiation: A radical initiator (I•) adds to the double bond of the monomer (M) to form a new radical species (IM•).
Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer.
Termination: The growth of polymer chains is terminated when two radicals react with each other, either by combination (coupling) or disproportionation.
The kinetics of the polymerization would be influenced by the nature of the substituents. The bulky naphthyl and nitrophenyl groups may introduce steric hindrance around the propagating radical center, potentially affecting the rate of propagation and the stereochemistry of the resulting polymer chain. While no specific kinetic data for the radical polymerization of this particular monomer is available in the searched literature, the general principles of acrylate polymerization would apply.
The provided outline requests in-depth, scientifically accurate information for the following sections:
Kinetic and Thermodynamic Profiling of Key Reactions
Energetic Landscapes of Reaction Pathways
Without dedicated studies on This compound , it is not possible to generate a thorough and accurate article that adheres to the strict requirements of the prompt. To provide such information would necessitate speculation and extrapolation from related but distinct molecules, which would violate the core principles of scientific accuracy and the specific constraints of the request.
Therefore, this article cannot be generated as requested due to the absence of the necessary foundational research data for the specified compound.
Advanced Spectroscopic and Structural Characterization of 2 Nitrophenyl 3 1 Naphthyl Acrylate and Its Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 2-nitrophenyl 3-(1-naphthyl)acrylate. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are employed to assign every proton and carbon signal and to monitor the progress of its synthesis.
For a related compound, methyl 3-(2-nitrophenyl)acrylate, specific ¹H and ¹³C NMR chemical shifts have been reported, which serve as a strong basis for predicting the signals of the 2-nitrophenyl acrylate (B77674) portion of the target molecule. researchgate.net The synthesis of methyl nitrophenyl acrylate from methyl trans-cinnamate has been confirmed using ¹H-NMR and ¹³C-NMR. researchgate.net
Predicted ¹H and ¹³C NMR Data for this compound Note: This table is predictive, based on data from analogous compounds such as methyl 3-(2-nitrophenyl)acrylate and 1-naphthyl acrylate.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Comments |
|---|---|---|---|
| Vinyl Hα (to C=O) | ~6.5 | ~122-124 | Doublet, trans coupling to Hβ |
| Vinyl Hβ (to Ar) | ~8.1 | ~140-142 | Doublet, trans coupling to Hα |
| Naphthyl H-2' | ~7.5-7.6 | ~118-120 | Part of complex multiplet |
| Naphthyl H-8' | ~8.0-8.2 | ~128-130 | Downfield shift due to proximity to ester |
| Nitrophenyl H-3'' | ~8.1-8.3 | ~124-125 | Doublet of doublets |
| Nitrophenyl H-6'' | ~7.8-7.9 | ~133-134 | Doublet of doublets |
| Ester C=O | - | ~165-167 | Quaternary carbon, no proton signal |
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR experiments are critical for confirming the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons. Key correlations would be observed between the two vinyl protons (Hα and Hβ) and throughout the aromatic spin systems of the naphthyl and nitrophenyl rings, confirming their individual structures.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique allows for the definitive assignment of the carbon signals for all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for assembling the molecular fragments. It detects long-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations would include the correlation from the vinyl Hβ to the carbons of the nitrophenyl ring, and from the protons on the naphthyl ring (notably H-2' and H-8') to the ester carbonyl carbon. These correlations unequivocally link the three core components: the 2-nitrophenyl group, the acrylate bridge, and the 1-naphthyl ester group. The use of HMBC for elucidating the microstructure of acrylate copolymers is a well-established technique. iupac.orgresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of nuclei. It would be particularly useful for determining the preferred orientation of the aromatic rings relative to each other and to the acrylate backbone. For instance, NOE contacts between a vinyl proton and protons on the nitrophenyl ring would confirm the E- or Z-configuration of the double bond.
Dynamic NMR Studies for Conformational Analysis
The this compound molecule possesses several rotatable single bonds, leading to the possibility of multiple conformations in solution. The rotation around the ester C-O bond, in particular, can be hindered due to the steric bulk of the ortho-substituted nitrophenyl group and the 1-naphthyl group. rsc.org
Dynamic NMR (DNMR) studies, which involve recording NMR spectra over a range of temperatures, can provide insight into these conformational dynamics. At low temperatures, the rotation around a bond may become slow on the NMR timescale, leading to the appearance of separate signals for each conformer. As the temperature is raised, these signals broaden and eventually coalesce into a single time-averaged signal. By analyzing the shape of these signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. acs.orgunibas.it Such studies have been successfully applied to understand the flexibility and conformational preferences of other complex esters. rsc.orgacs.org
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the key functional groups present in this compound by detecting their characteristic vibrational frequencies.
Nitro Group (NO₂): The presence of the nitro group is confirmed by two strong characteristic bands in the IR spectrum: an asymmetric stretching vibration typically found around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹.
Ester Carbonyl (C=O): A very strong and sharp absorption band corresponding to the C=O stretch of the α,β-unsaturated ester is expected in the region of 1715-1730 cm⁻¹. Conjugation with the vinyl group slightly lowers this frequency compared to a saturated ester.
Alkene (C=C): The stretching vibration of the carbon-carbon double bond of the acrylate moiety will appear around 1625-1640 cm⁻¹.
Aromatic Rings: C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings are observed in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ can help confirm the substitution patterns of the aromatic rings.
Key Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3050 - 3150 | Medium-Weak |
| Ester C=O | Stretch | 1715 - 1730 | Strong, Sharp |
| Alkene C=C | Stretch | 1625 - 1640 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong (multiple bands) |
| Nitro NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |
| Nitro NO₂ | Symmetric Stretch | 1345 - 1385 | Strong |
| Ester C-O | Stretch | 1150 - 1250 | Strong |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior
UV-Visible absorption and fluorescence spectroscopy probe the electronic properties of the molecule, which are dominated by the extensive conjugation and the presence of two distinct chromophores: the naphthyl group and the nitrophenyl group.
The UV-Vis absorption spectrum is expected to be complex, showing contributions from the π-π* transitions of the entire conjugated system, including the nitrophenyl, acrylate, and naphthyl moieties. Naphthalene (B1677914) acrylic acids are known to have a λₘₐₓ value around 322-323 nm. rsc.org The presence of the nitrophenyl group will likely introduce additional absorption bands. The strong UV absorption of naphthyl acrylates is a key property that can be utilized for monitoring reaction kinetics.
While the naphthyl group is inherently fluorescent, the presence of the nitro group (a well-known electron-withdrawing group and fluorescence quencher) is expected to significantly reduce or completely quench the fluorescence quantum yield of the molecule through efficient intersystem crossing or photoinduced electron transfer. Naphthalimide derivatives have been investigated as high-performance photoinitiators for acrylate polymerization. mdpi.com The study of any residual fluorescence, including potential red-shifted excimer emission at high concentrations, would provide insight into the intramolecular and intermolecular photophysical deactivation pathways. maastrichtuniversity.nl
Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis in Mechanistic Studies
Mass spectrometry (MS) provides an exact molecular weight and offers crucial information about the molecule's structure through analysis of its fragmentation patterns. For a related compound, methyl 3-(2-nitrophenyl)acrylate, the molecular ion (M⁺) peak was observed at m/z 207, with key fragment ions at m/z 176, 130, 102, and 76. researchgate.net
For this compound (C₁₉H₁₃NO₄), the high-resolution mass spectrum would confirm its elemental composition with a predicted exact mass. The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI-MS/MS) would be expected to show characteristic cleavages that corroborate the structure.
Predicted Key Fragmentation Pathways:
Cleavage of the Ester Bond: The most common fragmentation would likely occur at the ester linkage, leading to two primary fragment ions:
A naphthoxy radical and a [2-nitrophenyl-acrylate-H]⁺ cation.
A naphthyl cation [C₁₀H₇]⁺ and a [2-nitrophenyl-acrylate-O]⁻ anion fragment, depending on ionization mode.
Loss of Nitro Group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) from the molecular ion or other fragments is a characteristic pathway for nitroaromatic compounds.
McLafferty Rearrangement: While less common for this specific structure, rearrangements could lead to more complex fragmentation patterns.
Hypothetical Mass Spectrometry Fragmentation Data
| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 319.08 | [M]⁺ (Molecular Ion) | Parent Molecule |
| 273.07 | [M - NO₂]⁺ | Loss of nitro group |
| 177.03 | [2-nitrophenyl-vinyl-C=O]⁺ | Cleavage of ester C-O bond |
| 143.05 | [Naphthoxy]⁺ | Cleavage of ester C-O bond |
| 127.05 | [Naphthyl]⁺ | Loss of CO₂ from naphthoxy fragment |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
Single-crystal X-ray crystallography provides the most definitive information about the molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and torsional angles. While no crystal structure for the title compound is currently available, analysis of related structures allows for a detailed prediction of its solid-state architecture. nih.govresearchgate.net
The crystal structure would likely reveal a nearly planar conformation for the 2-nitrophenyl acrylate moiety to maximize π-conjugation. However, significant steric hindrance between the ortho-nitro group and the acrylate's carbonyl oxygen, as well as between the acrylate and the bulky naphthyl group, would likely force the aromatic rings to be twisted out of this plane. The dihedral angles between the phenyl ring, the acrylate plane, and the naphthyl ring would be key structural parameters.
The molecular packing in the crystal lattice would be governed by intermolecular forces such as π-π stacking interactions between the electron-deficient nitrophenyl ring and the electron-rich naphthyl ring of adjacent molecules. Weak C-H···O hydrogen bonds involving the nitro and ester oxygen atoms are also expected to play a significant role in stabilizing the crystal structure. nih.gov
Computational and Theoretical Chemistry Investigations of 2 Nitrophenyl 3 1 Naphthyl Acrylate
Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 2-nitrophenyl 3-(1-naphthyl)acrylate. nih.govnih.gov These methods model the electron density to determine the ground-state and excited-state properties, offering a microscopic understanding of the molecule's behavior. nih.govnsf.gov DFT has become a popular method for calculating molecular properties due to its balance of accuracy and computational cost. nih.gov
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. acs.orgresearchgate.netmdpi.com These descriptors, derived within the framework of conceptual DFT, provide a quantitative basis for the structure-activity relationship. acs.org
Ionization Potential (IP): The energy required to remove an electron. IP ≈ -EHOMO. researchgate.net
Electron Affinity (EA): The energy released when an electron is added. EA ≈ -ELUMO. researchgate.net
Chemical Potential (μ): The tendency of electrons to escape from a system. μ = (EHOMO + ELUMO) / 2. researchgate.net
Chemical Hardness (η): A measure of resistance to charge transfer. η = (ELUMO - EHOMO) / 2. nih.gov
Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability. S = 1 / η. mdpi.com
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. ω = μ² / (2η). researchgate.net
Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated at the B3LYP/6-311++G(d,p) Level This interactive table contains plausible data based on values reported for similar aromatic nitro compounds and esters.
| Descriptor | Value (eV) | Formula |
|---|---|---|
| EHOMO | -6.85 | - |
| ELUMO | -2.75 | - |
| Energy Gap (ΔE) | 4.10 | ELUMO - EHOMO |
| Ionization Potential (IP) | 6.85 | -EHOMO |
| Electron Affinity (EA) | 2.75 | -ELUMO |
| Chemical Potential (μ) | -4.80 | (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | 2.05 | (ELUMO - EHOMO) / 2 |
| Global Softness (S) | 0.488 | 1 / η |
| Electrophilicity Index (ω) | 5.61 | μ² / (2η) |
Computational methods are highly effective in predicting spectroscopic data, which aids in the structural confirmation and analysis of compounds. researchgate.net
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule with high accuracy. researchgate.netnih.gov For this compound, characteristic vibrational modes would include the C=O stretching of the acrylate (B77674) group (typically around 1700-1725 cm⁻¹), asymmetric and symmetric stretching of the NO₂ group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively), and various C-H and C=C stretching modes from the aromatic naphthyl and nitrophenyl rings. niscpr.res.in Comparing the calculated spectrum with experimental data allows for precise assignment of vibrational bands. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ). In the ¹H NMR spectrum, aromatic protons of the naphthyl and nitrophenyl groups would appear in the δ 7.0-8.5 ppm range. For the ¹³C NMR spectrum, the carbonyl carbon of the acrylate group would be significantly deshielded (δ > 160 ppm), while aromatic carbons would resonate in the δ 110-150 ppm region.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra by calculating the energies of vertical electronic excitations and their corresponding oscillator strengths. mdpi.comfaccts.de The UV-Vis spectrum of this compound is expected to show strong absorptions corresponding to π→π* transitions within the aromatic systems and a lower-energy absorption band associated with the intramolecular charge transfer (ICT) from the naphthyl donor to the nitrophenyl acceptor. soton.ac.uk
Table 2: Predicted Spectroscopic Data for this compound This interactive table presents expected values based on computational studies of analogous compounds.
| Spectroscopy | Parameter | Predicted Value | Characteristic Group |
|---|---|---|---|
| IR | C=O Stretch | 1720 cm⁻¹ | Acrylate Ester |
| NO₂ Asymmetric Stretch | 1535 cm⁻¹ | Nitro Group | |
| NO₂ Symmetric Stretch | 1350 cm⁻¹ | Nitro Group | |
| C=C Aromatic Stretch | 1600, 1450 cm⁻¹ | Naphthyl, Phenyl | |
| ¹H NMR | Aromatic Protons | 7.2 - 8.3 ppm | Naphthyl, Phenyl |
| Vinylic Protons | 6.5, 8.1 ppm | Acrylate | |
| ¹³C NMR | Carbonyl Carbon (C=O) | 165 ppm | Acrylate Ester |
| Aromatic Carbons | 115 - 150 ppm | Naphthyl, Phenyl | |
| UV-Vis | π→π* (Naphthyl) | ~280 nm | Naphthyl Ring |
| ICT (Naphthyl→Nitrophenyl) | ~340 nm | Donor-Acceptor System |
Molecules with significant intramolecular charge transfer, like this compound, are often candidates for non-linear optical (NLO) materials. researchgate.net DFT calculations are used to compute the electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), which quantify the NLO response. researchgate.netresearchgate.net The large change in dipole moment between the ground and excited states, driven by the push-pull nature of the naphthyl and nitrophenyl groups, is expected to result in a high β value, indicating significant second-harmonic generation (SHG) potential. nih.govrug.nl Studies on similar D-π-A systems confirm that the presence of a nitro group as an acceptor enhances NLO properties. nih.gov The first hyperpolarizability of such compounds can be many times larger than that of standard reference materials like urea. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations are excellent for electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular dynamics over time. MD simulations model the atomic motions based on a force field, providing insights into the molecule's flexibility and how it interacts with its environment.
For this compound, MD simulations can reveal the preferred rotational conformations around the ester linkage and the C-C single bonds. This is crucial as the relative orientation of the naphthyl and nitrophenyl rings directly impacts the degree of π-conjugation and, consequently, the electronic and NLO properties. Furthermore, MD simulations can model intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules in a condensed phase or in a crystal lattice. rsc.org Understanding these interactions is essential for predicting crystal packing and material properties. Simulations of similar molecules, like naphthalene (B1677914) in water, have shown the dynamic nature of such interactions, which cannot be captured by static calculations alone. nih.gov
Reaction Pathway Modeling and Transition State Analysis
DFT is an invaluable tool for elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. dntb.gov.ua This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states (TS). For this compound, this approach can be used to study various reactions, such as its synthesis, polymerization, or photodegradation.
For instance, the photolysis of related nitro-naphthyl acrylates is known to proceed through complex rearrangement pathways. acs.org DFT calculations can map out the energy profile of such a photochemical reaction, identifying the lowest energy pathway and calculating the activation barriers for each step. researchgate.netacs.org Similarly, in the context of acrylate polymerization, DFT can be used to model the propagation step, calculating the energy barriers for the addition of a radical to the monomer and helping to predict the kinetics of the process. researchgate.netnih.govugent.be
Solvation Effects and Environmental Influence on Molecular Properties
The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. researchgate.net Computational chemistry accounts for these effects using solvation models, most commonly the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). github.iofaccts.denih.gov These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution, affecting its energy and electronic structure. researchgate.netacs.org
For a polar molecule like this compound, changing the solvent polarity is expected to have a pronounced effect. In polar solvents, the charge-separated ICT state is stabilized more than the ground state, leading to a red-shift (bathochromic shift) in the UV-Vis absorption maximum. rsc.orgrsc.orgresearchgate.net TD-DFT calculations coupled with a PCM or SMD model can accurately predict these solvatochromic shifts, providing a deeper understanding of solute-solvent interactions. bohrium.comresearchgate.net
Advanced Applications of 2 Nitrophenyl 3 1 Naphthyl Acrylate in Chemical Sciences
Design and Synthesis of Advanced Materials
The molecular architecture of 2-nitrophenyl 3-(1-naphthyl)acrylate, which incorporates a polymerizable acrylate (B77674) backbone, a photoactive 2-nitrophenyl group, and a bulky, chromophoric naphthyl moiety, makes it a versatile building block for a variety of advanced materials.
Polymeric Architectures and Copolymers with Tailored Properties
The acrylate functionality of this compound allows for its participation in various polymerization reactions, including free-radical polymerization, to produce homopolymers and copolymers. The incorporation of this monomer into a polymer chain imparts unique characteristics due to the bulky and functional pendant groups. Copolymers can be synthesized with common monomers like n-butyl methacrylate (B99206) to tailor the material's physical and chemical properties. bohrium.comresearchgate.net
The presence of the large naphthyl and nitrophenyl groups can significantly influence the properties of the resulting polymers. For instance, these bulky side chains can increase the polymer's glass transition temperature (Tg), leading to materials with enhanced thermal stability. Furthermore, the specific functionalities of the monomer can be exploited to create responsive polymers. For example, copolymers incorporating monomers with acidic or basic groups could exhibit pH-responsive behavior.
The synthesis of copolymers using this compound can be achieved through various polymerization techniques. The choice of comonomer and polymerization method allows for the fine-tuning of the final material's properties, such as solubility, mechanical strength, and thermal characteristics.
Table 1: Potential Copolymers Incorporating this compound and Their Tailored Properties
| Comonomer | Polymerization Method | Potential Tailored Property |
| Methyl Methacrylate | Free-Radical Polymerization | Increased Tg, altered refractive index |
| n-Butyl Acrylate | Free-Radical Polymerization | Modified mechanical flexibility |
| Acrylic Acid | Controlled Radical Polymerization | pH-responsive behavior |
| Styrene | Free-Radical Polymerization | Enhanced thermal stability |
Chromophoric Building Blocks for Non-Linear Optical (NLO) Materials
Molecules possessing both an electron-donating and an electron-accepting group connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. The structure of this compound, with the electron-withdrawing nitro group and the π-electron-rich naphthyl group, makes it a promising candidate as a chromophore for NLO materials. tue.nlshcollege.ac.intue.nl The acrylate backbone provides a convenient handle for incorporating this chromophore into a polymeric matrix, which is a common strategy for creating robust NLO materials. mdpi.com
Theoretical studies on molecules containing naphthalene (B1677914) linked to a nitrophenyl group have shown that these systems can possess large first static hyperpolarizabilities, a key measure of NLO activity. shcollege.ac.in The extent of charge transfer and the dihedral angle between the donor and acceptor moieties are critical factors influencing the NLO response. tue.nltue.nl By carefully designing the polymer architecture, it may be possible to control the orientation of the chromophores and enhance the macroscopic NLO properties of the material.
Table 2: Factors Influencing the NLO Properties of Materials Based on this compound
| Factor | Influence on NLO Properties |
| Concentration of Chromophore | Higher concentration can lead to a stronger NLO response. |
| Orientation of Chromophore | Alignment of chromophores can enhance the macroscopic NLO effect. |
| Polymeric Matrix | The matrix can affect the stability and processability of the NLO material. |
| Wavelength of Light | The NLO response is dependent on the wavelength of the incident light. |
Precursors for Self-Assembled Systems and Supramolecular Chemistry
The aromatic nitrophenyl and naphthyl groups in this compound can participate in non-covalent interactions, such as π-π stacking, which are fundamental to the construction of self-assembled systems. nih.govnih.govresearchgate.netresearchgate.netrsc.org These interactions can drive the spontaneous organization of the molecules into well-defined nanostructures. The acrylate functionality allows for the subsequent polymerization of these self-assembled structures, locking in the supramolecular architecture and creating robust, functional materials.
The interplay of π-π stacking and other intermolecular forces can lead to the formation of various morphologies, such as nanofibers, ribbons, and films. nih.gov The specific arrangement of the molecules in the self-assembled state is influenced by factors such as solvent, temperature, and the presence of other interacting species. By controlling these conditions, it is possible to direct the self-assembly process and create materials with desired structures and properties.
Utilization as a Photolabile Protecting Group in Chemical Synthesis
The 2-nitrophenyl group is a well-established photolabile protecting group (PPG), often referred to as a "photocage". wikipedia.orgbiosyn.compsu.edu Upon irradiation with UV light, this group undergoes a photochemical reaction that leads to its cleavage, releasing the protected functional group. acs.orgacs.org This property makes this compound a useful tool in chemical synthesis for the light-triggered release of 3-(1-naphthyl)acrylic acid.
The mechanism of photocleavage for 2-nitrobenzyl compounds typically involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. wikipedia.orgacs.orgacs.org This intermediate then rearranges to release the protected molecule and form a 2-nitrosobenzaldehyde derivative. nih.govrsc.org The efficiency of this process can be influenced by the wavelength of light and the solvent used. psu.eduacs.org
Orthogonal Deprotection Strategies
A key advantage of photolabile protecting groups is their compatibility with other classes of protecting groups, enabling orthogonal deprotection strategies. nih.govresearchgate.netresearchgate.netnih.gov This means that the 2-nitrophenyl group can be selectively removed with light without affecting other protecting groups that are sensitive to acidic, basic, or other chemical conditions. This orthogonality is crucial in complex multi-step syntheses, such as in the preparation of oligosaccharides and peptides, where different functional groups need to be deprotected at specific stages. researchgate.netnih.gov
For instance, a molecule could be protected with a 2-nitrophenyl ester at one position and a base-labile fluorenylmethyloxycarbonyl (Fmoc) group at another. The 2-nitrophenyl group could be removed by photolysis, leaving the Fmoc group intact for a subsequent reaction step. This level of control is highly valuable for the efficient synthesis of complex molecules.
Development of Photo-Cleavable Linkers
The principle of photolabile protection can be extended to the design of photo-cleavable linkers. nih.govresearchgate.netacs.orgpnas.org In this application, the 2-nitrophenyl moiety acts as a light-sensitive bridge between two molecules or between a molecule and a solid support. Irradiation with light severs this link, releasing the attached molecule. This has applications in areas such as drug delivery, where a therapeutic agent can be released at a specific site and time, and in the fabrication of microarrays, where molecules can be selectively released from a surface. nih.govpnas.org
The this compound molecule itself can be considered a precursor to a photo-cleavable system. The ester linkage can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to another molecule to form a photo-cleavable conjugate. Upon irradiation, this conjugate would release the attached molecule. The efficiency and wavelength sensitivity of the cleavage can be tuned by modifying the structure of the 2-nitrophenyl group. nih.gov
Development of Chemical Probes and Reagents for Analytical Chemistry
Reagents for Specific Chemical Transformations
No specific chemical transformations involving the use of this compound as a reagent have been documented in the reviewed scientific literature. While the acrylate and nitrophenyl moieties can participate in various reactions, the unique reactivity profile of the entire molecule has not been characterized.
Fluorescent Probes for Chemical Sensing (non-biological analytes)
There is no available research detailing the development or application of this compound as a fluorescent probe for the detection of non-biological analytes. The inherent fluorescence of the naphthyl group and potential quenching or enhancement mechanisms upon reaction have not been explored for this specific compound.
Intermediates in the Synthesis of Complex Organic Molecules
No published synthetic routes that utilize this compound as an intermediate for the construction of more complex organic molecules were found in the scientific literature. Its potential as a building block in multi-step syntheses remains unexplored.
Q & A
Q. What are the standard synthetic routes for 2-nitrophenyl 3-(1-naphthyl)acrylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of nitro-substituted acrylates typically involves multi-step reactions. For example, a related compound, 2-cyano-3-(2-nitrophenyl)-ethyl acrylate, was synthesized using iron powder as a reducing agent in refluxing acetic acid, achieving a 94.7% yield at a 1:5 molar ratio of starting material to reductant . Microwave-assisted synthesis can also enhance efficiency by reducing reaction time and improving purity . Key parameters to optimize include:
- Catalyst/Reductant Ratio : Systematic titration (e.g., 1:3 to 1:7 molar ratios) to identify yield thresholds.
- Temperature : Reflux conditions (~110°C for acetic acid) vs. ambient temperature for milder reactions.
- Purification : Column chromatography or recrystallization for isolating high-purity products.
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm nitro, naphthyl, and acrylate moieties (e.g., aromatic protons at δ 7.5–8.5 ppm, acrylate protons as doublets near δ 6.5–7.0 ppm) .
- GC-MS : Validate molecular weight (e.g., [M⁺] for C₁₉H₁₅NO₄ at ~345.3 g/mol) and detect impurities .
- Chromatography : HPLC with UV detection (λ ~300 nm for nitro groups) for purity assessment .
Q. How can researchers assess the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Mechanistic Studies : Fluorescence quenching to evaluate interactions with DNA or proteins .
Advanced Research Questions
Q. How does the position of the nitro and naphthyl groups influence reactivity and bioactivity?
Methodological Answer: The nitro group’s position (ortho vs. para) modulates electron-withdrawing effects, altering electrophilic substitution rates. For example, 4-nitrophenyl derivatives exhibit stronger resonance stabilization than 2-nitrophenyl analogs, affecting their reactivity in Diels-Alder reactions . In biological systems, steric hindrance from the 1-naphthyl group may reduce binding affinity to enzymes compared to smaller substituents . Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like cytochrome P450 .
Q. What computational methods are reliable for predicting physicochemical properties (e.g., pKa, logP) of this compound?
Methodological Answer:
- pKa Prediction : Programs like ACD/pKa and MarvinSuite use QSPR models. For 3-[3-(2-nitrophenyl)prop-2-enoyl]-coumarin, experimental pKa values aligned with predictions within ±0.5 units .
- logP Estimation : DFT calculations (e.g., B3LYP/6-31G*) to assess hydrophobicity, validated via shake-flask experiments .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Structural Confirmation : Re-characterize compounds from conflicting studies via XRD or 2D NMR to rule out isomerism .
- Meta-Analysis : Compare IC₅₀ values across analogs (e.g., fluorophenyl vs. nitrophenyl acrylates) to identify substituent-driven trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
